molecular formula C13H17FN2O5S B2435524 (2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane CAS No. 2418595-88-5

(2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane

Cat. No. B2435524
CAS RN: 2418595-88-5
M. Wt: 332.35
InChI Key: WOLKCCJOZPTFOG-NXEZZACHSA-N
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Description

(2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in disease processes. For example, studies have shown that the compound can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that (2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane can have various biochemical and physiological effects. For example, the compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in inflammation. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane in lab experiments is its potential as a drug candidate for the treatment of various diseases. The compound is also relatively easy to synthesize, making it accessible for research purposes. However, one of the limitations of using the compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for research on (2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane. One direction is to further investigate the compound's potential as a drug candidate for the treatment of various diseases. Another direction is to explore the compound's mechanism of action and identify potential targets for drug development. Additionally, studies could investigate the compound's toxicity and side effects in more detail to ensure its safety for clinical use.

Synthesis Methods

The synthesis of (2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane is a complex process that involves several steps. The starting material for the synthesis is 5-fluorosulfonyloxypyridine-3-carboxylic acid, which is reacted with 2,5-dimethyl-1,4-oxazepane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

(2R,5R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane has potential applications in various fields of scientific research. One of the main areas of application is in medicinal chemistry, where the compound is being investigated as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. The compound has also been studied for its antimicrobial and antiviral properties.

properties

IUPAC Name

(2R,5R)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2,5-dimethyl-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O5S/c1-9-3-4-20-10(2)8-16(9)13(17)11-5-12(7-15-6-11)21-22(14,18)19/h5-7,9-10H,3-4,8H2,1-2H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLKCCJOZPTFOG-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H](CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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